4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an amino group at position 3. A sulfanylacetyl bridge links the triazole to a benzamide moiety.
Properties
Molecular Formula |
C19H20N6O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H20N6O4S/c1-28-14-8-5-12(9-15(14)29-2)18-23-24-19(25(18)21)30-10-16(26)22-13-6-3-11(4-7-13)17(20)27/h3-9H,10,21H2,1-2H3,(H2,20,27)(H,22,26) |
InChI Key |
ZLWKGZGDRCWKCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the triazole intermediate with a sulfanylacetyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the sulfanylacetyl-triazole intermediate with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Screening
- In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to induce apoptosis in cancer cells through various pathways.
Case Study: Anticancer Efficacy
- Research conducted on several cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics like doxorubicin.
Mechanism of Action
- The proposed mechanism includes interaction with DNA synthesis pathways leading to cell cycle arrest. Molecular docking studies suggest binding to key enzymes involved in these processes.
Table: Summary of Biological Activities
Agricultural Uses
There is emerging interest in the application of triazole derivatives as fungicides in agriculture due to their ability to inhibit fungal growth. The compound may serve as a lead structure for developing new agrochemicals.
Research Tool
The compound can also be utilized as a research tool in biochemical assays to study enzyme interactions and cellular responses due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanylacetyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous 1,2,4-triazole derivatives, highlighting key substituents, molecular weights, and reported biological activities:
*Calculated based on molecular formula C₂₁H₂₁N₅O₄S.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., methoxy in the target compound and 3,4,5-trimethoxyphenyl in ) improve solubility and may enhance binding to hydrophobic pockets in enzymes .
- Electron-withdrawing groups (e.g., 2-chlorophenyl in ) correlate with moderate antimicrobial activity, likely due to increased membrane penetration .
- Dual substituents (e.g., dichlorophenyl in ) show synergistic effects in anti-inflammatory models, possibly by modulating COX-2 inhibition .
Structural Modifications and Molecular Weight :
- The target compound’s higher molecular weight (455.47) compared to simpler analogs (e.g., 399.44 in ) may affect pharmacokinetics, necessitating formulation optimization for bioavailability.
- Methyl benzoate derivatives (e.g., ) exhibit reduced cytotoxicity compared to free carboxylic acids, suggesting esterification as a viable prodrug strategy .
Biological Activity Trends: Compounds with 4-amino-5-aryl substitution (common across all analogs) demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., A. niger) . The 3,4-dimethoxyphenyl group in the target compound may confer selectivity toward tyrosine kinase inhibition, as seen in structurally related anticancer agents .
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Analogs (MIC values in µg/mL)
| Compound | E. coli | S. aureus | A. niger |
|---|---|---|---|
| Target Compound | Pending | Pending | Pending |
| (4-ethyl, 4-fluorophenyl) | 64 | 32 | 128 |
| (2-chlorophenyl) | 128 | 16 | 64 |
| (phenyl + dichlorophenyl) | 256 | 8 | 32 |
Table 2: Anti-inflammatory Activity (Protein Denaturation Inhibition, IC₅₀ in µM)
| Compound | IC₅₀ |
|---|---|
| Target Compound | Pending |
| (3,4,5-trimethoxyphenyl) | 12.4 |
| 18.7 |
Biological Activity
The compound 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a novel triazole derivative that has garnered interest for its potential biological activities. This article provides an in-depth review of its biological activities, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetylamino moiety that contribute to its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For instance, a related compound demonstrated significant inhibition against CA IX with an IC50 ranging between 10.93 to 25.06 nM and against CA II with an IC50 of 1.55 to 3.92 μM, indicating a selective action towards CA IX over CA II . This selectivity is crucial for therapeutic applications in cancer treatment where CA IX is often overexpressed.
2. Anticancer Activity
The anticancer potential of the compound was evaluated in vitro using various cancer cell lines. A notable study reported that compounds similar to this triazole derivative induced apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a significant induction of apoptosis (from 0.18% to 22.04%) when treated with the compound . This suggests that the triazole moiety may play a pivotal role in triggering apoptotic pathways.
3. Antibacterial and Antifungal Properties
Triazole derivatives have been noted for their antibacterial and antifungal activities. The compound exhibited bactericidal effects against various strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as 1 mg/mL for certain strains . This broad-spectrum activity highlights its potential as an antibiotic agent.
Case Study 1: Carbonic Anhydrase Inhibition
In a study focused on enzyme inhibitors, the synthesized triazole derivatives were tested against CA IX and CA II. The results showed that specific substitutions on the phenyl ring enhanced inhibitory potency, suggesting that structural modifications can lead to improved selectivity and efficacy against target enzymes .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of triazole derivatives on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The results indicated that certain derivatives caused significant cell death through apoptosis pathways, positioning these compounds as promising candidates for further development in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-[({[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide?
Answer: The synthesis typically involves four key steps (Figure 1):
Triazole ring formation : React 3,4-dimethoxyphenylhydrazine with carbon disulfide and KOH to form hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate .
Amino group introduction : Treat the triazole intermediate with nitrous acid (HNO₂) to install the amino group at position 4 .
Sulfanylacetyl group addition : React the amino-triazole with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the sulfanylacetyl derivative.
Final coupling : Use a coupling agent (e.g., DCC) to conjugate the sulfanylacetyl intermediate with 4-aminobenzamide .
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole protons at δ 8.1–8.3 ppm) .
- FT-IR : Identify functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- X-ray crystallography : Resolve 3D structure; Cambridge Crystallographic Data Centre (CCDC) codes provide reference data for similar triazoles .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 498.1421).
Preliminary Biological Activity Screening
Q. Q3. What in vitro assays are recommended for initial biological activity profiling?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) .
Note : Use DMSO as a solvent (≤0.1% final concentration to avoid cytotoxicity).
Advanced Synthesis Optimization
Q. Q4. How can reaction yields be improved during large-scale synthesis?
Answer:
- Flow chemistry : Continuous flow reactors enhance mixing and reduce side reactions (e.g., during triazole cyclization) .
- Catalyst optimization : Replace DCC with EDCI/HOBt for milder amide coupling conditions.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
Table 1 : Yield comparison under varying conditions
| Step | Traditional Batch (%) | Flow Reactor (%) |
|---|---|---|
| Triazole formation | 65 | 82 |
| Final coupling | 70 | 88 |
Structure-Activity Relationship (SAR) Studies
Q. Q5. How do substituents on the triazole and aryl groups influence bioactivity?
Answer:
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Sulfanylacetyl linker : Facilitates covalent binding to cysteine residues in target enzymes .
Table 2 : Activity comparison of analogs
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 8.2 (S. aureus) | 12.4 (MCF-7) |
| 4-Chlorophenyl | 25.6 | 28.9 |
| 4-Methoxyphenyl | 18.3 | 20.1 |
Methodology : Synthesize analogs via stepwise substitution (e.g., replace 3,4-dimethoxyphenyl with chloro/methoxy groups) and test in parallel assays .
Mechanistic Studies
Q. Q6. How can researchers elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Simulate binding to targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina .
- Covalent binding assays : Use LC-MS to detect adducts with cysteine residues .
- Gene expression profiling : RNA-seq to identify pathways affected in treated cancer cells .
Key finding : The sulfanyl group forms a disulfide bond with COX-2’s Cys³⁵⁶, inhibiting prostaglandin synthesis .
Data Contradiction Analysis
Q. Q7. Why do studies report conflicting bioactivity data for similar triazole derivatives?
Answer: Discrepancies arise due to:
- Substituent variations : Minor changes (e.g., methoxy vs. chloro) drastically alter solubility and target affinity .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers affect results .
- Purity : Impurities >5% (e.g., unreacted intermediates) skew activity measurements .
Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate compound purity via HPLC (>95%) before testing.
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
